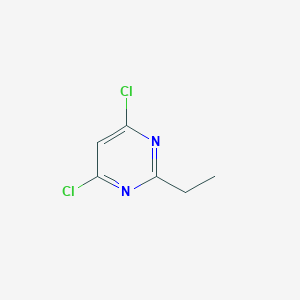

4,6-Dichloro-2-ethylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-2-ethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2/c1-2-6-9-4(7)3-5(8)10-6/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WASNBYRKJXRFGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00333784 | |

| Record name | 4,6-dichloro-2-ethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1195-34-2 | |

| Record name | 4,6-Dichloro-2-ethylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1195-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-dichloro-2-ethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,6-Dichloro-2-ethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloro-2-ethylpyrimidine is a halogenated pyrimidine derivative that serves as a versatile building block in organic synthesis. Its reactive chlorine atoms at the 4 and 6 positions of the pyrimidine ring make it a valuable intermediate for the introduction of various functional groups through nucleophilic aromatic substitution reactions. This property has led to its use in the development of a range of more complex molecules, including those with potential applications in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1195-34-2 | N/A |

| Molecular Formula | C₆H₆Cl₂N₂ | N/A |

| Molecular Weight | 177.03 g/mol | N/A |

| Boiling Point | 77 °C at 5 Torr | |

| Melting Point | Not available (for 4,6-dichloro-2-methylpyrimidine: 41.5-45.5 °C) | [1][2][3] |

| Density | Calculated: 1.2850 g/cm³ | |

| Water Solubility | Calculated log₁₀(S, mol/L): -3.18 | [4] |

| Octanol/Water Partition Coefficient (logP) | Calculated: 2.346 | [4] |

Synthesis of this compound

The synthesis of this compound is analogous to that of its methyl counterpart and typically proceeds in a two-step sequence. The first step involves the condensation of an amidine with a malonate derivative to form the dihydroxy pyrimidine intermediate. This is followed by a chlorination step to yield the final product.

Experimental Protocol: Synthesis of 4,6-dihydroxy-2-ethylpyrimidine (Step 1)

A common method for the synthesis of the precursor, 4,6-dihydroxy-2-ethylpyrimidine, involves the reaction of propionamidine with a malonate ester in the presence of a strong base.[5]

Materials:

-

Propionamidine acetate

-

Dimethyl malonate

-

Sodium methoxide (25% solution in methanol)

-

Methanol

-

Hydrochloric acid (for acidification)

Procedure:

-

In a suitable reaction vessel, dissolve propionamidine acetate in methanol.

-

Add a 25% solution of sodium methoxide in methanol to the mixture.

-

To this solution, add dimethyl malonate.

-

The reaction mixture is then typically stirred at room temperature or heated under reflux for several hours to drive the condensation reaction to completion.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified with hydrochloric acid to precipitate the 4,6-dihydroxy-2-ethylpyrimidine.

-

The solid product is collected by filtration, washed with water, and dried.

Experimental Protocol: Chlorination of 4,6-dihydroxy-2-ethylpyrimidine (Step 2)

The conversion of 4,6-dihydroxy-2-ethylpyrimidine to this compound can be achieved using various chlorinating agents. Common reagents for this transformation include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and triphosgene.[4] The following is a general procedure using a chlorinating agent.

Materials:

-

4,6-dihydroxy-2-ethylpyrimidine

-

Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

-

Acetonitrile (as solvent, optional)

-

Ice water

Procedure:

-

In a well-ventilated fume hood, 4,6-dihydroxy-2-ethylpyrimidine is suspended in an excess of the chlorinating agent (e.g., phosphorus oxychloride). An organic solvent such as acetonitrile may also be used.

-

The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, the excess chlorinating agent is carefully removed by distillation under reduced pressure.

-

The residue is then cautiously poured onto crushed ice or into ice-cold water to quench the reaction and precipitate the product.

-

The solid this compound is collected by filtration, washed thoroughly with water, and dried.

-

Further purification can be achieved by recrystallization or column chromatography.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dominated by the two chlorine atoms, which are susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring facilitates the attack of nucleophiles at the carbon atoms bearing the chlorine atoms.

This reactivity allows for the sequential or simultaneous replacement of the chlorine atoms with a wide variety of nucleophiles, including amines, alkoxides, and thiolates. This makes this compound a key intermediate for the synthesis of a diverse range of substituted pyrimidines.

General Experimental Protocol for Nucleophilic Aromatic Substitution

The following is a general protocol for the reaction of this compound with a generic nucleophile.

Materials:

-

This compound

-

Nucleophile (e.g., an amine, alcohol, or thiol)

-

Base (e.g., triethylamine, potassium carbonate, if necessary)

-

Anhydrous solvent (e.g., dimethylformamide, tetrahydrofuran, ethanol)

Procedure:

-

To a solution of this compound in a suitable anhydrous solvent, add the nucleophile.

-

If the nucleophile is not basic enough or if a salt is formed during the reaction, a non-nucleophilic base is added.

-

The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the nucleophile.

-

The progress of the reaction is monitored by TLC or LC-MS.

-

Upon completion, the reaction is worked up by quenching with water or an aqueous solution, followed by extraction of the product with an organic solvent.

-

The organic layer is dried and the solvent is evaporated.

-

The crude product is then purified by column chromatography or recrystallization.

References

- 1. 4,6-Dichloro-2-methylpyrimidine | 1780-26-3 [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 4,6-Dichloro-2-methylpyrimidine | 1780-26-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Structure Elucidation of 4,6-Dichloro-2-ethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 4,6-dichloro-2-ethylpyrimidine. Due to the limited availability of direct experimental data for this specific compound, this guide leverages analogous data from the closely related and well-characterized 4,6-dichloro-2-methylpyrimidine, alongside established principles of organic chemistry and spectroscopy. This document outlines a systematic approach to confirming the structure of this compound through synthesis, purification, and spectroscopic analysis.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. This data is crucial for handling, characterization, and method development.

| Property | Value | Source |

| CAS Number | 1195-34-2 | Cheméo |

| Molecular Formula | C₆H₆Cl₂N₂ | abcr GmbH[1] |

| Molecular Weight | 177.03 g/mol | abcr GmbH[1] |

| Appearance | Off-white to yellow solid (predicted) | Analogous compounds |

| Purity | 95% (typical) | AK Scientific, Inc.[2] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in organic solvents like DCM, Chloroform, Ethyl Acetate | General organic compound properties |

Synthesis and Purification

The synthesis of this compound is expected to follow a well-established two-step procedure analogous to the synthesis of similar 2-alkyl-4,6-dichloropyrimidines.[3][4] The general synthetic pathway is illustrated below.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of 2-Ethyl-4,6-dihydroxypyrimidine (Intermediate)

This protocol is adapted from procedures for analogous compounds.[4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: To the cooled solution (ice bath), add diethyl malonate followed by the portion-wise addition of propionamidine hydrochloride.

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and remove the methanol under reduced pressure. Dissolve the residue in water and acidify with a suitable acid (e.g., HCl) to a pH of 4-5 to precipitate the product.

-

Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum to yield 2-ethyl-4,6-dihydroxypyrimidine.

Experimental Protocol: Chlorination to this compound (Final Product)

This protocol is based on established chlorination methods for dihydroxypyrimidines.[3][5]

-

Reaction Setup: In a fume hood, charge a round-bottom flask with 2-ethyl-4,6-dihydroxypyrimidine and a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). A solvent like acetonitrile can be used.[5]

-

Reaction: Heat the mixture to reflux (typically 80-110°C) for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Carefully quench the reaction mixture by slowly pouring it onto crushed ice. This step is highly exothermic and should be performed with caution.

-

Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or recrystallization to yield pure this compound.

Structure Elucidation Workflow

The confirmation of the structure of the synthesized this compound would involve a series of spectroscopic analyses. The logical workflow for this elucidation is depicted below.

References

An In-Depth Technical Guide to 4,6-Dichloro-2-ethylpyrimidine (CAS Number: 1195-34-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloro-2-ethylpyrimidine is a substituted pyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. While its direct applications are not as extensively documented as its methyl analog (4,6-dichloro-2-methylpyrimidine, a key intermediate in the synthesis of the oncology drug Dasatinib), its structural features make it a valuable building block for the synthesis of more complex molecules. The two reactive chlorine atoms at the 4 and 6 positions of the pyrimidine ring are susceptible to nucleophilic substitution, allowing for the introduction of a variety of functional groups. This guide provides a comprehensive overview of the available technical information for this compound, including its chemical properties, a detailed analogous synthesis protocol, and its potential applications in research and development.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below. Due to the limited availability of experimental spectroscopic data for this specific compound, analogous data for structurally similar compounds is provided for reference.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1195-34-2 | - |

| Molecular Formula | C₆H₆Cl₂N₂ | [1] |

| Molecular Weight | 177.03 g/mol | [1] |

| InChI | InChI=1S/C6H6Cl2N2/c1-2-6-9-4(7)3-5(8)10-6/h3H,2H2,1H3 | [1] |

| SMILES | CCc1nc(Cl)cc(Cl)n1 | [1] |

| logP (Octanol/Water Partition Coefficient) | 2.346 (Calculated) | [1] |

| Water Solubility (log₁₀WS in mol/L) | -3.18 (Calculated) | [1] |

| McGowan's Characteristic Volume (McVol) | 116.080 ml/mol (Calculated) | [1] |

Spectroscopic Data (Analogous)

Table 2.1: Analogous ¹H NMR Data for 4,6-Dichloropyrimidine (CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 8.82 | s | H-2 |

| 7.46 | s | H-5 |

Source: Adapted from publicly available spectral data for 4,6-dichloropyrimidine.

Table 2.2: Analogous ¹³C NMR Data for 5-Amino-4,6-dichloro-2-methylpyrimidine (DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| 160.83 | C-2 |

| 160.76 | C-4 and C-6 |

| 118.90 | C-5 |

| 22.41 | CH₂ (of ethyl) |

| 12.92 | CH₃ (of ethyl) |

Source: Adapted from experimental data for 4,6-dichloro-5-ethylpyrimidin-2-amine[2].

Table 2.3: Analogous Mass Spectrometry Data for 4,6-Dichloropyrimidine

| m/z | Interpretation |

| 148/150/152 | [M]⁺ isotopic cluster due to two chlorine atoms |

| 113/115 | [M-Cl]⁺ |

| 86 | [M-Cl-HCN]⁺ |

Source: Adapted from NIST Mass Spectrometry Data for 4,6-dichloropyrimidine[3].

Synthesis and Experimental Protocols

-

Condensation: Reaction of a suitable amidine with a malonic ester to form the dihydroxypyrimidine core.

-

Chlorination: Conversion of the dihydroxy intermediate to the dichloropyrimidine using a chlorinating agent.

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Analogous Experimental Protocols

The following protocols are adapted from established procedures for similar compounds and should be optimized for the synthesis of this compound.

Step 1: Synthesis of 2-Ethyl-4,6-dihydroxypyrimidine (Analogous to the synthesis of 2-substituted-4,6-dihydroxypyrimidines)

-

Materials:

-

Propionamidine hydrochloride

-

Diethyl malonate

-

Sodium ethoxide (or sodium metal in absolute ethanol)

-

Absolute ethanol

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

To the cooled sodium ethoxide solution, add propionamidine hydrochloride and diethyl malonate.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and neutralize with an appropriate acid (e.g., acetic acid or dilute HCl) to precipitate the product.

-

Filter the solid, wash with cold water and then ethanol, and dry under vacuum to obtain 2-ethyl-4,6-dihydroxypyrimidine.

-

Step 2: Synthesis of this compound (Analogous to the chlorination of 2-methyl-4,6-dihydroxypyrimidine)

-

Materials:

-

2-Ethyl-4,6-dihydroxypyrimidine

-

Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

-

Acetonitrile (if using SOCl₂)

-

Ice water

-

-

Procedure using POCl₃:

-

In a fume hood, carefully add 2-ethyl-4,6-dihydroxypyrimidine to an excess of phosphorus oxychloride in a flask equipped with a reflux condenser.

-

Heat the mixture to reflux for 3-4 hours. The reaction should be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

-

The product will precipitate as a solid. Filter the solid, wash thoroughly with cold water to remove any residual acid, and dry.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography.[1][4]

-

-

Procedure using SOCl₂:

-

Suspend 2-ethyl-4,6-dihydroxypyrimidine in acetonitrile.

-

Add an excess of thionyl chloride to the suspension.

-

Heat the reaction mixture at reflux (around 80°C) for approximately 3 hours, monitoring by TLC.[1]

-

After completion, remove the excess thionyl chloride and acetonitrile by distillation under reduced pressure.[1]

-

Carefully pour the residue into ice water to precipitate the product.[1]

-

Filter the solid, wash with water, and dry. Purify as needed.[1]

-

Reactivity and Potential Applications

The synthetic utility of this compound stems from the reactivity of the chlorine atoms, which can be displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups at the 4 and 6 positions of the pyrimidine ring.

General Reactivity Profile

The chlorine atoms on the pyrimidine ring are activated towards nucleophilic aromatic substitution (SNAr). The regioselectivity of the substitution can often be controlled by the reaction conditions and the nature of the nucleophile.

Caption: General nucleophilic substitution on this compound.

Applications in Drug Discovery and Medicinal Chemistry

While specific examples for the ethyl derivative are scarce, the dichloropyrimidine scaffold is a well-established pharmacophore and a versatile intermediate in the synthesis of biologically active compounds.[5]

-

Kinase Inhibitors: The pyrimidine core is a common feature in many kinase inhibitors, where it can act as a hinge-binding motif in the ATP-binding pocket of kinases. The ethyl group at the 2-position and the potential for diverse substitutions at the 4 and 6-positions could be exploited to achieve potency and selectivity against various kinase targets.[6]

-

Other Therapeutic Areas: Substituted pyrimidines have shown a wide range of biological activities, including antiviral, antibacterial, and anti-inflammatory properties. This compound serves as a starting point for the synthesis of libraries of novel compounds for screening in these and other therapeutic areas.

Applications in Materials Science

Derivatives of dichloropyrimidines have been investigated for their potential use in the development of functional materials.[7] The ability to introduce different substituents allows for the fine-tuning of properties such as fluorescence, conductivity, and liquid crystalline behavior.

Conclusion

This compound is a valuable, albeit less studied, member of the dichloropyrimidine family. Its chemical properties and reactivity make it a promising building block for the synthesis of a wide array of more complex molecules with potential applications in drug discovery and materials science. While detailed experimental data for this specific compound is limited, analogous procedures from closely related compounds provide a solid foundation for its synthesis and derivatization. Further research into the specific applications of this compound and its derivatives could unveil novel therapeutic agents and functional materials.

References

- 1. 4,6-Dichloro-2-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 2. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4,6-Dichloropyrimidine | C4H2Cl2N2 | CID 70943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Physical Properties of 4,6-Dichloro-2-ethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloro-2-ethylpyrimidine is a substituted pyrimidine derivative of interest in medicinal chemistry and drug discovery as a potential building block for the synthesis of more complex, biologically active molecules. A thorough understanding of its physical properties is fundamental for its application in synthetic protocols, formulation development, and preliminary assessment of its pharmacokinetic profile. This technical guide provides a summary of the available physicochemical data for this compound, alongside data for the closely related analog, 4,6-dichloro-2-methylpyrimidine, for comparative purposes. Furthermore, it outlines standard experimental protocols for the determination of key physical properties.

Data Presentation

Physical Properties of this compound

| Property | Value | Unit | Source |

| Molecular Weight | 177.03 | g/mol | Cheméo[1] |

| Log10 of Water Solubility (log10WS) | -3.18 | mol/L | Cheméo[1] |

| Octanol/Water Partition Coefficient (logPoct/wat) | 2.346 | Cheméo[1] | |

| McGowan's Characteristic Volume (McVol) | 116.080 | ml/mol | Cheméo[1] |

Physical Properties of 4,6-Dichloro-2-methylpyrimidine (Analog for Comparison)

Due to the limited availability of experimental data for the title compound, the physical properties of the closely related analog, 4,6-dichloro-2-methylpyrimidine, are presented below. These values can serve as a useful proxy for estimating the properties of the 2-ethyl derivative.

| Property | Value | Unit | Source |

| Molecular Weight | 163.00 | g/mol | Sigma-Aldrich, PubChem[2] |

| Melting Point | 41.5-45.5 | °C | Sigma-Aldrich, ChemBK[3] |

| 44.0 to 48.0 | °C | Tokyo Chemical Industry[4] | |

| Boiling Point | 210.8 ± 20.0 | °C | ChemicalBook[5] |

| Appearance | White to off-white crystalline powder or crystals | Guidechem[6] | |

| Solubility | Soluble in Methanol | ChemBK[3] | |

| Soluble in organic solvents, sparingly soluble in water | Guidechem[6] |

Experimental Protocols

The following are detailed methodologies for the determination of key physical properties of organic compounds, which can be applied to this compound.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad melting range suggests the presence of impurities.[7]

Methodology: Capillary Method using a Melting Point Apparatus (e.g., Mel-Temp or Thiele Tube) [7]

-

Sample Preparation: A small amount of the finely powdered, dry organic compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[8]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, especially near the expected melting point.[7][8]

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[9]

-

Mixed Melting Point: To confirm the identity of an unknown compound, a mixed melting point determination can be performed. The unknown is mixed with a known sample, and the melting point is measured. If there is no depression or broadening of the melting range, the two compounds are likely identical.[10]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11]

Methodology: Micro Boiling Point Determination using a Thiele Tube [12][13]

-

Sample Preparation: A small volume (a few drops) of the liquid is placed in a small test tube or fusion tube.[14] A capillary tube, sealed at one end, is inverted and placed into the liquid.[14]

-

Apparatus Setup: The fusion tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil). The thermometer bulb and the sample should be at the same level.[12]

-

Heating: The side arm of the Thiele tube is gently heated, creating a convection current that ensures uniform heating.[7]

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the inverted capillary tube.[12] The heating is then stopped. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.[13]

-

Pressure Correction: The atmospheric pressure should be recorded as the boiling point is pressure-dependent.[11]

Solubility Determination

Solubility provides insights into the polarity of a molecule and the presence of functional groups that can engage in intermolecular interactions with the solvent.

Methodology: Qualitative Solubility Testing [15]

-

General Procedure: A small, measured amount of the compound (e.g., 25 mg or 0.05 mL) is added to a test tube containing a small volume (e.g., 0.75 mL) of the solvent.[15] The mixture is vigorously agitated.

-

Solvent Series: A hierarchical approach is often used, starting with water. If the compound is water-soluble, its pH is tested with litmus paper to indicate acidic or basic functional groups.[16]

-

Acid/Base Solubility: If the compound is insoluble in water, its solubility is tested in dilute aqueous acid (e.g., 5% HCl) and dilute aqueous base (e.g., 5% NaOH).[15] Solubility in dilute acid suggests a basic functional group (e.g., an amine), while solubility in dilute base suggests an acidic functional group.

-

Organic Solvents: Solubility in common organic solvents of varying polarity (e.g., methanol, diethyl ether, hexane) is also determined to further classify the compound.[3][6]

Mandatory Visualization

The following diagram illustrates a general workflow for the physical characterization of a new chemical entity like this compound.

References

- 1. Pyrimidine, 4,6-dichloro-2-ethyl- (CAS 1195-34-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 4,6-Dichloro-2-methylpyrimidine | C5H4Cl2N2 | CID 234997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. 4,6-Dichloro-2-methylpyrimidine | 1780-26-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 4,6-Dichloro-2-methylpyrimidine manufacturers and suppliers in india [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. youtube.com [youtube.com]

- 9. byjus.com [byjus.com]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. byjus.com [byjus.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. chem.libretexts.org [chem.libretexts.org]

In-Depth Technical Guide: 4,6-Dichloro-2-ethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,6-Dichloro-2-ethylpyrimidine, a key intermediate in synthetic chemistry, particularly in the development of novel pharmaceutical compounds. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its role as a versatile building block in drug discovery.

Core Chemical Data

Quantitative data for this compound is summarized below, providing a clear reference for experimental design and execution.

| Property | Value | Unit |

| Molecular Weight | 177.03 | g/mol |

| Molecular Formula | C₆H₆Cl₂N₂ | - |

| CAS Number | 1195-34-2 | - |

| Boiling Point | 77 (at 5 Torr) | °C |

| Density | 1.285 | g/cm³ |

Physicochemical Properties

| Property | Value |

| LogP (Octanol/Water Partition Coefficient) | 2.346 |

| Water Solubility (logS) | -3.18 |

| McGowan's Characteristic Volume (McVol) | 116.080 |

Experimental Protocols

While specific experimental details for this compound are not extensively published, protocols can be reliably adapted from the well-documented synthesis of its close analog, 4,6-dichloro-2-methylpyrimidine. The following protocols are based on established methodologies for similar compounds.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the initial formation of a dihydroxy pyrimidine intermediate, followed by a chlorination reaction.

Step 1: Synthesis of 4,6-Dihydroxy-2-ethylpyrimidine

-

Reaction Setup: In a three-necked flask equipped with a stirrer and a condenser, dissolve sodium methoxide in methanol under an inert atmosphere (e.g., nitrogen or argon) and cool in an ice bath.

-

Addition of Reagents: To the cooled solution, add diethyl malonate followed by ethylamidine hydrochloride.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture for 3-5 hours. The formation of a creamy white solid indicates the progress of the reaction.

-

Work-up: After the reaction is complete, remove the methanol by distillation under reduced pressure. Dissolve the residue in water and adjust the pH to 1-2 with hydrochloric acid to precipitate the product.

-

Isolation and Purification: Stir the mixture at 0°C for 3-5 hours to complete crystallization. Filter the solid, wash with cold water and cold methanol, and dry to obtain 4,6-dihydroxy-2-ethylpyrimidine.

Step 2: Chlorination to this compound

-

Reaction Setup: In a well-ventilated fume hood, add the dried 4,6-dihydroxy-2-ethylpyrimidine to a flask containing a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

-

Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, carefully quench the reaction mixture by slowly pouring it onto crushed ice. This step is highly exothermic and should be performed with caution.

-

Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Analytical Methods

Standard analytical techniques can be employed to characterize the final product:

-

Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the product.

-

Gas Chromatography (GC): To determine the purity of the final compound.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the molecule.

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications. The two reactive chlorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups and the construction of diverse chemical libraries for drug screening.

While this specific compound is not an active pharmaceutical ingredient itself, its analogs are key components in the synthesis of targeted therapies. For instance, the methyl analog, 4,6-dichloro-2-methylpyrimidine, is a known intermediate in the synthesis of Dasatinib, a kinase inhibitor used in the treatment of certain types of cancer.[1][2] This highlights the importance of dichloropyrimidine scaffolds in the development of biologically active compounds.

Workflow and Synthetic Utility

The following diagram illustrates the general workflow from starting materials to the application of this compound as a synthetic intermediate.

Caption: Synthetic pathway and application of this compound in drug discovery.

References

Spectroscopic Data for 4,6-Dichloro-2-ethylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the spectroscopic data for the compound 4,6-Dichloro-2-ethylpyrimidine. A comprehensive search of publicly available scientific databases and literature was conducted to collate nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This document presents the findings of this search, provides generalized experimental protocols for these spectroscopic techniques, and includes a workflow for the spectroscopic analysis of synthesized compounds.

Spectroscopic Data of Analogous Compounds

Due to the absence of specific experimental data for this compound, the following sections detail the available spectroscopic information for its structural analogues. These data can provide valuable insights into the expected spectral characteristics of the target compound.

4,6-Dichloro-2-methylpyrimidine (CAS: 1780-26-3)

The data for this compound is limited, with most database entries referencing the availability of spectra without providing detailed peak information.

Table 1: Summary of Available Spectroscopic Data for 4,6-Dichloro-2-methylpyrimidine

| Spectroscopic Technique | Data Availability | Source |

| Mass Spectrometry (GC-MS) | Spectrum available | PubChem[1] |

| Infrared Spectroscopy (ATR-IR) | Spectrum available | PubChem |

Further detailed analysis of the spectra is recommended by consulting the source databases.

4,6-Dichloropyrimidine (CAS: 1193-21-1)

More comprehensive spectroscopic data is available for the unsubstituted analogue, 4,6-dichloropyrimidine.

Table 2: ¹H NMR Spectroscopic Data for 4,6-Dichloropyrimidine

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Solvent | Reference |

| 8.824 | Singlet | - | CDCl₃ | ChemicalBook[2] |

| 7.460 | Singlet | - | CDCl₃ | ChemicalBook[2] |

Table 3: ¹³C NMR Spectroscopic Data for 4,6-Dichloropyrimidine

| Chemical Shift (ppm) | Solvent | Reference |

| 162.0 | CDCl₃/DMSO-d₆ | SpectraBase[3] |

| 158.5 | CDCl₃/DMSO-d₆ | SpectraBase[3] |

| 121.5 | CDCl₃/DMSO-d₆ | SpectraBase[3] |

Table 4: Infrared (IR) Spectroscopic Data for 4,6-Dichloropyrimidine

| Wavenumber (cm⁻¹) | Interpretation | Reference |

| 3050 | C-H stretch (aromatic) | NIST[4] |

| 1550 | C=N stretch | NIST[4] |

| 1530 | C=C stretch | NIST[4] |

| 1380 | C-H bend | NIST[4] |

| 1200 | C-Cl stretch | NIST[4] |

| 840 | C-H out-of-plane bend | NIST[4] |

Note: The interpretations are approximate and based on typical vibrational modes.

Table 5: Mass Spectrometry (MS) Data for 4,6-Dichloropyrimidine

| m/z | Relative Intensity (%) | Interpretation | Reference |

| 148 | 100 | [M]⁺ (Molecular ion) | NIST[5] |

| 113 | 65 | [M-Cl]⁺ | NIST[5] |

| 150 | 30 | [M+2]⁺ (Isotope peak) | NIST[5] |

| 76 | 20 | [M-2Cl]⁺ | NIST[5] |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for pyrimidine derivatives. These are intended as a guide and may require optimization based on the specific compound and available instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of the purified solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.[6]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).[6]

-

Ensure the sample is fully dissolved, using vortexing or sonication if necessary.[6]

-

If particulates are present, filter the solution through a pipette with a cotton or glass wool plug into a clean NMR tube.

-

Cap the NMR tube and label it appropriately.

¹H NMR Acquisition:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Solvent: CDCl₃ or DMSO-d₆.

-

Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

-

Spectrometer: A 75 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard proton-decoupled single-pulse sequence.

-

Solvent: CDCl₃ or DMSO-d₆.

-

Internal Standard: TMS at 0 ppm or solvent peak.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.[7]

Infrared (IR) Spectroscopy

For solid samples, several preparation methods can be employed.

KBr Pellet Method:

-

Grind 1-2 mg of the solid sample with an agate mortar and pestle.[8]

-

Add 100-200 mg of dry potassium bromide (KBr) powder and mix thoroughly.[8]

-

Transfer the mixture to a pellet die and apply pressure with a hydraulic press to form a transparent pellet.[8]

-

Place the pellet in the sample holder of the FT-IR spectrometer for analysis.

Thin Solid Film Method:

-

Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride or acetone.[9]

-

Place a drop of the solution onto a salt plate (e.g., KBr or NaCl).[9]

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[9]

-

Mount the plate in the spectrometer for analysis.

Attenuated Total Reflectance (ATR) Method:

-

Ensure the ATR crystal is clean.

-

Place the powdered solid sample directly onto the crystal.[8]

-

Apply pressure to ensure good contact between the sample and the crystal.[8]

-

Acquire the spectrum directly.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol: GC-MS is suitable for volatile and thermally stable compounds.[10]

Sample Preparation:

-

Dissolve approximately 1 mg of the sample in 1-2 mL of a volatile organic solvent such as dichloromethane or hexane.[11]

-

Ensure the solution is free of particles by filtration or centrifugation if necessary.[11]

-

Transfer the solution to a GC vial.

Instrumentation and Conditions:

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium.

-

GC Column: A standard non-polar column (e.g., DB-5ms).

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: 40-400 m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Caption: A flowchart illustrating the general process from chemical synthesis to final structural characterization using various spectroscopic methods.

Conclusion

While direct experimental spectroscopic data for this compound remains elusive in currently accessible databases, this guide provides a foundational resource for researchers by presenting data from its closest analogues, 4,6-dichloro-2-methylpyrimidine and 4,6-dichloropyrimidine. The provided generalized experimental protocols and the analytical workflow offer a practical framework for the synthesis and characterization of this and similar compounds. It is recommended that researchers synthesizing this compound for the first time perform a full suite of spectroscopic analyses to definitively characterize the compound and contribute this valuable data to the scientific community.

References

- 1. 4,6-Dichloro-2-methylpyrimidine | C5H4Cl2N2 | CID 234997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,6-Dichloropyrimidine(1193-21-1) 1H NMR [m.chemicalbook.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. Pyrimidine, 4,6-dichloro- [webbook.nist.gov]

- 5. Pyrimidine, 4,6-dichloro- [webbook.nist.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sample preparation GC-MS [scioninstruments.com]

Solubility of 4,6-Dichloro-2-ethylpyrimidine in organic solvents

An In-Depth Technical Guide to the Solubility of 4,6-Dichloro-2-ethylpyrimidine in Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key heterocyclic intermediate in the synthesis of various biologically active compounds and pharmaceutical ingredients. Its chemical structure, featuring a pyrimidine core with two reactive chlorine atoms, makes it a versatile building block for creating more complex molecules. A thorough understanding of its physicochemical properties, particularly its solubility in organic solvents, is paramount for its effective use in synthesis, purification, and formulation. Solubility data dictates the choice of reaction media, crystallization solvents, and analytical techniques, directly impacting process efficiency, yield, and purity.

Data Presentation: Solubility of this compound

The solubility of a compound is highly dependent on the solvent and the temperature. For a compound like this compound, it is expected to exhibit higher solubility in polar aprotic and some polar protic solvents. The following table is a representative example of how experimentally determined solubility data should be structured for clear comparison.

Disclaimer: The data presented in Table 1 is illustrative and hypothetical. It serves as a template for presenting experimentally determined values.

Table 1: Representative Solubility of this compound in Common Organic Solvents at Various Temperatures

| Solvent | Temperature (°C) | Solubility (g / 100 mL) | Molar Solubility (mol/L) |

| Methanol | 25 | Data Point 1 | Data Point 1 |

| 40 | Data Point 2 | Data Point 2 | |

| Ethanol | 25 | Data Point 3 | Data Point 3 |

| 40 | Data Point 4 | Data Point 4 | |

| Acetone | 25 | Data Point 5 | Data Point 5 |

| 40 | Data Point 6 | Data Point 6 | |

| Acetonitrile | 25 | Data Point 7 | Data Point 7 |

| 40 | Data Point 8 | Data Point 8 | |

| Dichloromethane | 25 | Data Point 9 | Data Point 9 |

| 40 | Data Point 10 | Data Point 10 | |

| Toluene | 25 | Data Point 11 | Data Point 11 |

| 40 | Data Point 12 | Data Point 12 | |

| N,N-Dimethylformamide (DMF) | 25 | Data Point 13 | Data Point 13 |

| 40 | Data Point 14 | Data Point 14 |

Experimental Protocols for Solubility Determination

Accurate solubility measurement requires robust and well-defined experimental protocols. The following sections detail common and reliable methods for determining the thermodynamic solubility of a solid compound like this compound in various organic solvents.

Method 1: Isothermal Saturation (Gravimetric Analysis)

This "gold standard" method directly measures the mass of the solute dissolved in a known mass or volume of solvent at a constant temperature to determine the saturation solubility.

1.1. Principle: An excess amount of the solid compound is equilibrated with a known amount of solvent at a specific temperature for a sufficient period to achieve saturation. The undissolved solid is then separated, and a known aliquot of the saturated solution is evaporated to dryness. The mass of the remaining solid residue is used to calculate the solubility.

1.2. Apparatus:

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled orbital shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Evaporating dish or pre-weighed vial

-

Drying oven or vacuum desiccator

1.3. Detailed Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials. An excess is ensured when undissolved solid remains visible after equilibration.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached.

-

Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for at least 4 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (e.g., 2.00 mL) using a pipette or a syringe fitted with a chemical-resistant filter to avoid transferring any solid particles.

-

Evaporation: Transfer the aliquot into a pre-weighed evaporating dish or vial. Carefully evaporate the solvent in a fume hood or using a gentle stream of nitrogen.

-

Drying & Weighing: Dry the residue to a constant mass in a vacuum desiccator or a drying oven at a temperature well below the compound's melting point. Weigh the vial with the dry residue on an analytical balance.

-

Calculation:

-

Mass of dissolved solid = (Final mass of vial + residue) - (Initial mass of empty vial)

-

Solubility ( g/100 mL) = (Mass of dissolved solid / Volume of aliquot taken) * 100

-

Method 2: UV/Vis Spectrophotometry

This indirect method utilizes UV-Visible spectrophotometry to determine the concentration of the compound in a saturated solution based on its absorbance, following the Beer-Lambert law. This method is suitable for compounds with a chromophore.

2.1. Principle: A saturated solution is prepared as in the gravimetric method. The saturated solution is then diluted to a concentration that falls within the linear range of a previously constructed calibration curve. The absorbance of the diluted solution is measured, and its concentration is determined from the calibration curve.

2.2. Apparatus:

-

All materials listed for the Gravimetric Method

-

UV-Visible Spectrophotometer

-

Quartz or glass cuvettes

-

Volumetric flasks and pipettes

2.3. Detailed Methodology:

-

Determination of λmax: Prepare a dilute, known concentration of this compound in the chosen solvent. Scan the solution using the spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve Construction:

-

Prepare a high-concentration stock solution of the compound in the chosen solvent.

-

Perform a series of precise serial dilutions to create at least five standard solutions of known concentrations.

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a graph of Absorbance vs. Concentration. A linear regression will yield the equation of the line (y = mx + c), which is the calibration curve.

-

-

Saturated Solution Preparation: Prepare a saturated solution and separate the undissolved solid as described in the gravimetric method (steps 1-4).

-

Dilution: Carefully take a small, precise aliquot of the clear saturated supernatant and dilute it quantitatively with the same solvent to bring the expected absorbance into the linear range of the calibration curve (typically 0.2-1.0 AU). The dilution factor must be recorded precisely.

-

Absorbance Measurement: Measure the absorbance of the diluted saturated solution at the λmax.

-

Calculation:

-

Use the absorbance of the diluted solution and the equation from the calibration curve to calculate the concentration of the diluted solution.

-

Solubility = (Concentration of diluted solution) * (Dilution Factor)

-

Visualizations: Workflows and Logical Relationships

Visual diagrams are crucial for understanding experimental processes and the role of a chemical compound in a larger context. The following diagrams use the Graphviz DOT language to illustrate key workflows.

Caption: Experimental workflow for determining thermodynamic solubility.

Caption: Logical relationship in the synthesis of an advanced intermediate.

The Reactivity of Dichlorinated Pyrimidines: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Dichlorinated pyrimidines are a cornerstone in medicinal chemistry, serving as versatile synthons for the construction of a vast array of biologically active molecules. Their prevalence in pharmaceuticals, particularly as kinase inhibitors, underscores the importance of understanding and controlling their reactivity. This technical guide provides an in-depth analysis of the factors governing the reactivity of dichlorinated pyrimidines, with a focus on regioselectivity in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and quantitative data are presented to aid in the practical application of this knowledge in drug discovery and development.

Core Concepts: Regioselectivity in Dichlorinated Pyrimidines

The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms, which facilitates nucleophilic attack. In dichlorinated pyrimidines, the primary challenge and opportunity lie in controlling the regioselectivity of substitution at the chlorinated positions. The general order of reactivity for chloro-substituents on the pyrimidine ring is C4(6) > C2 >> C5.[1][2] This preference is, however, highly susceptible to a range of electronic and steric influences.

For the commonly utilized 2,4-dichloropyrimidine, the C4 position is generally more reactive towards nucleophiles.[1][3] This is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate, where the charge can be delocalized onto the adjacent nitrogen atom.[4] However, this inherent preference can be modulated or even reversed by several factors:

-

Substituents on the Pyrimidine Ring: The electronic nature of other substituents on the pyrimidine ring plays a crucial role in directing reactivity. Electron-donating groups (EDGs) at the C6 position can enhance the reactivity of the C2 position, leading to C2-selective substitution.[5][6][7] Conversely, electron-withdrawing groups (EWGs) at the C5 position tend to further activate the C4 position for nucleophilic attack.[3][8]

-

Nature of the Nucleophile: The choice of nucleophile can significantly impact the site of substitution. While many nucleophiles preferentially attack the C4 position, certain nucleophiles, such as tertiary amines, have been shown to exhibit high selectivity for the C2 position, especially when a C5-EWG is present.[3][5]

-

Reaction Conditions: The solvent, base, temperature, and presence of a catalyst can all dramatically influence the regiochemical outcome. For instance, palladium-catalyzed aminations often show a strong preference for the C4 position.[3][9]

The interplay of these factors allows for the selective functionalization of dichlorinated pyrimidines, providing access to a diverse range of substituted pyrimidine cores for drug discovery programs.

Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr is a fundamental transformation for the functionalization of dichlorinated pyrimidines. The reaction proceeds via the addition of a nucleophile to the electron-deficient pyrimidine ring, forming a Meisenheimer complex, followed by the elimination of a chloride ion.

Diagram 1: General Mechanism of SNAr on 2,4-Dichloropyrimidine

Caption: General SNAr mechanism on 2,4-dichloropyrimidine.

Quantitative Data for SNAr Reactions

The regioselectivity of SNAr reactions is highly dependent on the nucleophile and the substitution pattern of the pyrimidine ring. The following table summarizes representative examples.

| Dichloropyrimidine Substrate | Nucleophile | Reaction Conditions | Product(s) (C4:C2 Ratio) | Yield (%) | Reference(s) |

| 2,4-Dichloropyrimidine | Secondary Amine (e.g., Morpholine) | Varies | C4-substituted (major) | Moderate to High | [10] |

| 2,4-Dichloro-5-nitropyrimidine | Diethylamine | iPrNEt, CHCl3, 40°C, 3h | C4-substituted | - | [8] |

| 2,4-Dichloro-5-nitropyrimidine | Triethylamine | CH2Cl2, rt, 1h | C2-substituted | Good | [5][8] |

| 6-Aryl-2,4-dichloropyrimidine | Aliphatic Secondary Amine | No catalyst | 2:1 to 4:1 | - | [2] |

| 2-MeSO2-4-chloropyrimidine | Alkoxide | -78°C | C2-substituted (exclusive) | - | [3] |

| 2-MeSO2-4-chloropyrimidine | Aromatic Formamide Anion | 0°C | C2-substituted (exclusive) | - | [3] |

Experimental Protocol: Selective C4-Amination of 6-Aryl-2,4-dichloropyrimidine

This protocol describes a palladium-catalyzed amination that strongly favors substitution at the C4 position.[3]

Materials:

-

6-Aryl-2,4-dichloropyrimidine

-

Aliphatic secondary amine (1.1-1.2 eq.)

-

Palladium catalyst (e.g., complex from oxidative addition of Pd with 2,4,6-trichloropyrimidine)

-

LiHMDS (1.0 M in THF, 1.1-1.2 eq.)

-

Anhydrous THF

-

Saturated aqueous ammonium chloride

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a dry reaction vessel under an inert atmosphere (e.g., argon), add the 6-aryl-2,4-dichloropyrimidine (1.0 eq.) and the palladium catalyst.

-

Dissolve the solids in an appropriate volume of anhydrous THF.

-

In a separate dry vessel, pre-mix the aliphatic secondary amine with the LiHMDS solution.

-

Slowly add the pre-mixed amine/base solution to the solution of the dichloropyrimidine and catalyst at room temperature. The order of addition is critical for high regioselectivity.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired C4-amino-6-aryl-2-chloropyrimidine.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for the formation of C-C and C-N bonds, respectively, and have been extensively applied to the functionalization of dichlorinated pyrimidines.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the introduction of aryl and heteroaryl moieties at the chlorinated positions of the pyrimidine ring. The reaction typically shows a strong preference for the C4 position.[10]

Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Quantitative Data for Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine

Microwave-assisted Suzuki coupling has proven to be a highly efficient method for the synthesis of C4-arylated pyrimidines.

| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference(s) |

| Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 81 | [3][11] |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 92 | [11] |

| 3-Thienylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 75 | [11] |

Experimental Protocol: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine

This protocol is adapted from a highly efficient microwave-assisted procedure.[3][10][11]

Materials:

-

2,4-Dichloropyrimidine (0.5 mmol)

-

Arylboronic acid (0.5 mmol)

-

Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%)

-

K₂CO₃ (1.5 mmol)

-

1,4-Dioxane (4 mL)

-

Water (2 mL)

-

Microwave reactor vial

-

Argon

-

Ethyl acetate

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

To a microwave reactor vial, add 2,4-dichloropyrimidine, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

-

Add a mixture of 1,4-dioxane and water.

-

Flush the vial with argon and seal it.

-

Place the vial in the microwave reactor and irradiate at 100 °C for 15 minutes.

-

After cooling, extract the mixture with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds and is widely used to introduce amine functionalities onto the pyrimidine core. Similar to other palladium-catalyzed reactions, it generally favors the C4 position.

Diagram 3: Catalytic Cycle of the Buchwald-Hartwig Amination

Caption: Generalized Buchwald-Hartwig amination catalytic cycle.

Quantitative Data for Buchwald-Hartwig Amination

The regioselectivity of the Buchwald-Hartwig amination of dichloropyrimidines can be highly controlled to favor the C4 position.

| Dichloropyrimidine Substrate | Amine | Catalyst/Ligand | Base | Conditions | C4:C2 Ratio | Yield (%) | Reference(s) |

| 6-Aryl-2,4-dichloropyrimidine | Aliphatic Secondary Amine | Pd(OAc)₂/dppb or Complex 6 | LiHMDS | THF, -20°C to 0°C, 1h | >30:1 | High | [9] |

| 2,4-Dichloropyridine | Aniline | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Dioxane, 90°C, 4h | C2 selective | Good | [12] |

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Chloride

This protocol provides a general procedure for the Buchwald-Hartwig amination of an aryl chloride with an amine.[13]

Materials:

-

Aryl chloride (e.g., 4-chlorotoluene)

-

Amine (e.g., morpholine)

-

Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide

-

Toluene (degassed)

-

Water

-

Brine

-

Anhydrous Na₂SO₄

-

Silica gel

Procedure:

-

To a 2-necked flask under a nitrogen atmosphere, add Pd(dba)₂, XPhos, sodium tert-butoxide, and toluene.

-

Stir the mixture at room temperature for 5 minutes.

-

Add the aryl chloride and the amine in one portion.

-

Stir the resulting mixture at reflux for 6 hours.

-

Cool the reaction mixture to room temperature and quench with water.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer with Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Application in Drug Synthesis: The Case of Pazopanib

Dichlorinated pyrimidines are key intermediates in the synthesis of numerous approved drugs. A notable example is Pazopanib (Votrient®), a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. The synthesis of Pazopanib involves the sequential functionalization of 2,4-dichloropyrimidine.[6][14][15]

Diagram 4: Simplified Synthetic Workflow for Pazopanib

Caption: A simplified workflow for the synthesis of Pazopanib.

Conclusion

Dichlorinated pyrimidines are indispensable building blocks in modern drug discovery. A thorough understanding of their reactivity, particularly the factors that control regioselectivity, is paramount for the efficient and rational design of synthetic routes to novel therapeutic agents. This guide has provided a comprehensive overview of the key reactions of dichlorinated pyrimidines, supported by quantitative data and detailed experimental protocols. By leveraging this knowledge, researchers and drug development professionals can more effectively harness the synthetic potential of this important class of heterocyclic compounds.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. benchchem.com [benchchem.com]

- 5. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. wuxibiology.com [wuxibiology.com]

- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 8. researchgate.net [researchgate.net]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 14. mdpi.com [mdpi.com]

- 15. 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Pyrimidine Core: A Technical Guide to its Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold, a fundamental heterocyclic aromatic compound, stands as a cornerstone in the field of medicinal chemistry. Its prevalence in the very building blocks of life, the nucleobases cytosine, thymine, and uracil, has made it a privileged structure in the design and development of novel therapeutic agents.[1][2] Pyrimidine derivatives have demonstrated a remarkable breadth of biological activities, leading to their successful application as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[3][4] This technical guide provides an in-depth exploration of pyrimidine derivatives, focusing on their synthesis, mechanisms of action, and therapeutic applications, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Therapeutic Applications and Quantitative Efficacy

The versatility of the pyrimidine core allows for structural modifications that result in a wide spectrum of pharmacological activities.[5] The following tables summarize the quantitative efficacy of various pyrimidine derivatives across different therapeutic areas, providing a comparative overview for researchers in drug discovery.

Anticancer Activity

Pyrimidine derivatives exert their anticancer effects through various mechanisms, including the inhibition of critical enzymes in nucleic acid synthesis and the modulation of key signaling pathways involved in cell proliferation and survival.[6][7] Many derivatives function as tyrosine kinase inhibitors, targeting receptors like the Epidermal Growth Factor Receptor (EGFR).[8]

| Compound Class | Derivative Example | Target Cell Line | IC50 (µM) | Reference |

| Indazol-Pyrimidine | Compound 4f | MCF-7 (Breast) | 1.629 | [9] |

| Indazol-Pyrimidine | Compound 4i | MCF-7 (Breast) | 1.841 | [9] |

| Indazol-Pyrimidine | Compound 4a | MCF-7 (Breast) | 2.958 | [9] |

| Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine | Compound 4i | MCF-7 (Breast) | 0.33 ± 0.24 | [6] |

| Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine | Compound 4i | HeLa (Cervical) | 0.52 ± 0.13 | [6] |

| Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine | Compound 4i | HepG2 (Liver) | 3.09 ± 0.11 | [6] |

| Pyrazolo[3,4-d]pyrimidine | Compound 5 | A549 (Lung) | 148 | [3] |

| Pyrazolo[3,4-d]pyrimidine | Compound 7 | A549 (Lung) | 68.75 | [3] |

| Pyrido[2,3-d]pyrimidine | Compound 2d | A549 (Lung) | Strong cytotoxicity at 50 µM | [1] |

| Thiazolo[4,5-d]pyrimidine | Compound 3b | C32 (Melanoma) | 24.4 | [4] |

| Thiazolo[4,5-d]pyrimidine | Compound 3b | A375 (Melanoma) | 25.4 | [4] |

| Pyrido[2,3-d]pyrimidine | Compound 4 | MCF-7 (Breast) | 0.57 | [10] |

| Pyrido[2,3-d]pyrimidine | Compound 11 | HepG2 (Liver) | 0.99 | [10] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrimidine derivatives have shown significant promise in this area, exhibiting both antibacterial and antifungal properties.[11] Their mechanism of action often involves the inhibition of essential microbial enzymes.

| Compound | Target Microorganism | MIC (µM/ml) | Reference |

| Compound 12 | Staphylococcus aureus | 0.87 | [11] |

| Compound 5 | Bacillus subtilis | 0.96 | [11] |

| Compound 10 | Pseudomonas aeruginosa | 0.77 | [11] |

| Compound 12 | Candida albicans | 1.73 | [11] |

| Compound 11 | Aspergillus niger | 1.68 | [11] |

| Pyrazolo[3,4-d]pyrimidine a10 | Bacterial strains | - | [12] |

| Pyrazolo[3,4-d]pyrimidine a11 | Fungal strains | - | [12] |

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Pyrimidine derivatives have been investigated as anti-inflammatory agents, primarily through their inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[13][14]

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Pyrano[2,3-d]pyrimidine 5 | COX-2 | 0.04 ± 0.09 | [13] |

| Pyrano[2,3-d]pyrimidine 6 | COX-2 | 0.04 ± 0.02 | [13] |

| Pyridopyrimidinone IIId | COX-2 | 0.67 | [14] |

| Pyridopyrimidinone IIIf | COX-2 | 1.02 | [14] |

| Pyridopyrimidinone IIIg | COX-2 | 0.85 | [14] |

| Pyridopyrimidinone IIIi | COX-2 | 0.91 | [14] |

| Pyrimidine Derivative L1 | COX-2 | - | [15] |

| Pyrimidine Derivative L2 | COX-2 | - | [15] |

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of pyrimidine derivatives are often rooted in their ability to modulate specific signaling pathways that are dysregulated in disease. Understanding these pathways is crucial for rational drug design and development.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell proliferation, survival, and migration.[16] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[17] Pyrimidine-based inhibitors can block the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its activity and downstream signaling.[18]

References

- 1. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and antitumor activity of isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives via enhancing ROS level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. repositorium.uminho.pt [repositorium.uminho.pt]

- 8. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies [mdpi.com]

- 10. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Therapeutic potential of heterocyclic pyrimidine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 14. Docking Study, Synthesis, and Anti-Inflammatory Potential of Some New Pyridopyrimidine-Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 17. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of 4,6-Dichloro-2-ethylpyrimidine as a chemical intermediate

An In-depth Technical Guide to 4,6-Dichloro-2-ethylpyrimidine as a Chemical Intermediate

Introduction

This compound is a versatile heterocyclic compound that serves as a crucial building block in organic synthesis. Its pyrimidine core, functionalized with two reactive chlorine atoms and an ethyl group, makes it a valuable intermediate in the preparation of a wide range of more complex molecules. The chlorine atoms at the 4 and 6 positions are excellent leaving groups, highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the sequential and regioselective introduction of various functional groups. Furthermore, these positions are amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

The strategic importance of dichloropyrimidine scaffolds is well-established in medicinal chemistry. For instance, the closely related analog, 4,6-dichloro-2-methylpyrimidine, is a key intermediate in the synthesis of Dasatinib, a targeted therapy used in the treatment of specific types of leukemia.[1][2][3] This highlights the role of such chlorinated pyrimidines in the development of potent and selective kinase inhibitors and other biologically active compounds. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its utility for researchers, scientists, and professionals in drug development.

Synthesis of this compound

The synthesis of this compound is analogous to the well-documented preparation of its methyl-substituted counterpart and typically proceeds in a two-step sequence.[4] The first step involves the condensation of an appropriate amidine with a malonic ester derivative to form the corresponding dihydroxypyrimidine. The subsequent step is a chlorination reaction to replace the hydroxyl groups with chlorine atoms.

Step 1: Synthesis of 4,6-Dihydroxy-2-ethylpyrimidine

The initial step is a cyclocondensation reaction. While specific literature for the ethyl variant is not prevalent, a general and robust method involves the reaction of ethylpropionamidine with a dialkyl malonate, such as diethyl malonate, in the presence of a base like sodium ethoxide.

Step 2: Chlorination of 4,6-Dihydroxy-2-ethylpyrimidine

The intermediate dihydroxypyrimidine is then subjected to chlorination to yield the final product. Common chlorinating agents for this transformation include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).[4][5] The use of triphosgene has also been reported as a safer alternative for industrial-scale production.[1]

Chemical Reactivity and Key Applications

The synthetic utility of this compound stems from the high reactivity of the chlorine atoms at the C4 and C6 positions of the pyrimidine ring. These positions are electron-deficient and readily undergo nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

This compound is an excellent substrate for SNAr reactions with a variety of nucleophiles, including amines, alcohols, and thiols.[6] The reaction conditions can often be controlled to achieve either mono- or di-substitution. The two chlorine atoms may exhibit different reactivities, allowing for sequential and regioselective functionalization, which is a powerful strategy in the synthesis of complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituents also serve as handles for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[6] These reactions are instrumental in forming carbon-carbon bonds, enabling the introduction of aryl, vinyl, and alkynyl groups onto the pyrimidine scaffold. This expands the accessible chemical space for developing novel compounds with potential biological activity.

Data Presentation

Table 1: Physicochemical Properties of a Representative 4,6-Dichloro-2-alkylpyrimidine

| Property | Value | Reference |

| Molecular Formula | C5H4Cl2N2 (for methyl analog) | [7] |

| Molecular Weight | 163.00 g/mol (for methyl analog) | [7] |

| Appearance | Off-White Solid (for methyl analog) | [2] |

| Melting Point | 41.5-45.5 °C (for methyl analog) | [8] |

| Storage | 2-8°C Refrigerator | [2] |

Table 2: Overview of Key Reactions and Conditions for Dichloropyrimidines

| Reaction Type | Reagents and Conditions | Product Type | Selectivity | Reference |

| Nucleophilic Aromatic Substitution (Amination) | Aliphatic secondary amine, LiHMDS, Pd-catalyst, THF, room temp. | C4-amino-2-chloro-6-substituted pyrimidine | Highly C4-selective | [9] |

| Nucleophilic Aromatic Substitution (Alkoxylation) | Sodium ethoxide, Ethanol, ~20°C | 4-alkoxy-6-chloro-2-substituted pyrimidine | Mono-substitution | [10] |